Product packaging for 1-(3-Phenylbutyl)azetidin-3-ol(Cat. No.:CAS No. 2098012-01-0)

1-(3-Phenylbutyl)azetidin-3-ol

Cat. No.: B1475985
CAS No.: 2098012-01-0
M. Wt: 205.3 g/mol
InChI Key: CGYATMYUEOVKDM-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Azetidine (B1206935) Chemistry

The history of azetidine chemistry dates back to the early 20th century, not long after the discovery of related β-lactam compounds like penicillin. acs.orgbohrium.com Early methods for their synthesis were often challenging due to the inherent strain of the four-membered ring. google.com However, the recognition of the azetidine motif in natural products and its potential in medicinal chemistry spurred the development of more sophisticated and efficient synthetic routes. google.comresearchgate.netsigmaaldrich.com Over the years, synthetic strategies have evolved from classical cyclization reactions to modern methods, including cycloadditions and rearrangements, making a diverse array of substituted azetidines more accessible for research. rsc.orgsigmaaldrich.com

The Unique Reactivity and Strain of Four-Membered Heterocyclic Rings

Four-membered rings, such as azetidine, possess considerable angle and torsional strain, which is a key determinant of their chemical reactivity. researchgate.netontosight.ai This ring strain makes them more reactive than their five- or six-membered counterparts like pyrrolidine (B122466) or piperidine. researchgate.net However, azetidines are generally more stable and easier to handle than the highly strained three-membered aziridine (B145994) rings. ontosight.ai The reactivity of the azetidine ring can be strategically harnessed in ring-opening reactions to generate more complex acyclic molecules or in ring-expansion reactions to form larger heterocyclic systems. rsc.org This strain-driven reactivity makes azetidines versatile building blocks in organic synthesis. rsc.orgontosight.ai

Rationale for Dedicated Academic Investigation of 1-(3-Phenylbutyl)azetidin-3-ol

The specific compound, this compound, combines two important structural features: the azetidin-3-ol (B1332694) core and a 3-phenylbutyl substituent. This combination warrants dedicated investigation due to the potential synergistic or novel properties arising from these components.

The azetidin-3-ol moiety is a valuable structural motif in medicinal chemistry. researchgate.net It is found in natural alkaloids and has been incorporated into a variety of biologically active compounds, including those with anticancer, antibacterial, and dopamine (B1211576) antagonist activities. researchgate.net The hydroxyl group at the 3-position provides a key point for further functionalization and can participate in hydrogen bonding interactions with biological targets. ashp.org Furthermore, the azetidin-3-ol scaffold is utilized as a non-cleavable linker in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). chemicalbook.commedchemexpress.com

Table 1: General Properties of Azetidin-3-ol

Property Value Source
CAS Number 45347-82-8 biosynth.comchemicalbook.com
Molecular Formula C₃H₇NO biosynth.comchemicalbook.com
Molecular Weight 73.09 g/mol biosynth.comchemicalbook.com
Physical Form Solid (at 20°C)

| SMILES | C1C(CN1)O | biosynth.com |

This interactive table provides a summary of the key properties of the parent scaffold, Azetidin-3-ol.

Table 2: Predicted Properties of this compound

Property Value Source/Method
CAS Number 2098012-01-0 chemsrc.com
Molecular Formula C₁₃H₁₉NO Calculated
Molecular Weight 205.30 g/mol Calculated
Topological Polar Surface Area 23.5 Ų Predicted

| LogP (Predicted) | 2.1 - 2.5 | Predicted |

This interactive table outlines the predicted physicochemical properties of the target compound, this compound, based on its structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1475985 1-(3-Phenylbutyl)azetidin-3-ol CAS No. 2098012-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2098012-01-0

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

1-(3-phenylbutyl)azetidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)7-8-14-9-13(15)10-14/h2-6,11,13,15H,7-10H2,1H3

InChI Key

CGYATMYUEOVKDM-UHFFFAOYSA-N

SMILES

CC(CCN1CC(C1)O)C2=CC=CC=C2

Canonical SMILES

CC(CCN1CC(C1)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Phenylbutyl Azetidin 3 Ol

Retrosynthetic Disconnection Analysis of 1-(3-Phenylbutyl)azetidin-3-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, two primary disconnection strategies are considered, focusing on the formation of the azetidine (B1206935) ring and the attachment of the N-substituent.

Strategy A: Disconnection of the N-Alkyl Bond

The most straightforward disconnection breaks the bond between the azetidine nitrogen and the 3-phenylbutyl group (C-N bond). This approach simplifies the synthesis into two key components: a pre-formed azetidin-3-ol (B1332694) ring and a suitable 3-phenylbutyl electrophile.

Target Molecule: this compound

Synthons: An azetidin-3-ol anion equivalent (nucleophile) and a 3-phenylbutyl cation equivalent (electrophile).

Synthetic Equivalents: Azetidin-3-ol and a compound such as 1-bromo-3-phenylbutane or 3-phenylbutyl tosylate. The forward reaction would be a standard nucleophilic substitution (N-alkylation).

Strategy B: Disconnection of the Azetidine Ring C-N Bonds

A more fundamental approach involves breaking the C-N bonds within the four-membered ring itself. This strategy builds the ring with the N-substituent already in place. A common and effective disconnection for 3-hydroxyazetidines traces back to a 1,3-amino alcohol precursor with a leaving group at the 3-position, which in turn can be derived from an epoxypropylamine.

Target Molecule: this compound

Disconnection: Intramolecular cyclization of a 3-(3-phenylbutylamino)-1,2-propanediol derivative.

Synthons: A 3-phenylbutylamine (B1608869) nucleophile and a 3-carbon electrophilic unit, such as epichlorohydrin (B41342) or glycidol.

Synthetic Equivalents: The forward synthesis involves the reaction of 3-phenylbutylamine with epichlorohydrin to form an N-substituted 1-chloro-3-aminopropan-2-ol intermediate, which then undergoes intramolecular cyclization upon treatment with a base. researchgate.net

This second strategy is often preferred for its efficiency in constructing the substituted ring system in fewer steps from simple starting materials.

Classical and Modern Approaches to Azetidine Ring Construction

The synthesis of the strained four-membered azetidine ring requires specialized methods. Both intramolecular and intermolecular strategies have been developed, ranging from classical cyclization reactions to modern photocatalytic cycloadditions.

Intramolecular Cyclization Reactions for Azetidin-3-ol Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor. frontiersin.orgnih.gov A widely used method starts with the reaction of a primary amine with epichlorohydrin. The resulting amino alcohol intermediate is then cyclized to form the N-substituted azetidin-3-ol. nih.govresearchgate.net

Another powerful approach is the intramolecular aminolysis of epoxy amines. For instance, lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.gov This method offers high yields and can tolerate various functional groups. frontiersin.orgnih.gov The reaction involves the activation of the epoxide by the Lewis acidic catalyst, followed by nucleophilic attack by the tethered amine.

More recently, photochemical methods like the Norrish-Yang cyclization have been employed. beilstein-journals.org This reaction involves a 1,5-hydrogen abstraction in α-aminoacetophenones upon irradiation, leading to a 1,4-biradical intermediate that cyclizes to form the azetidinol (B8437883) scaffold. beilstein-journals.org

Method Precursor Key Reagents/Conditions Advantages Reference
From EpihalohydrinPrimary amine and epichlorohydrinBase (e.g., NaHCO₃, NaOH)Readily available starting materials, straightforward procedure researchgate.netgoogle.com
Catalytic Aminolysiscis-3,4-Epoxy amineLa(OTf)₃, refluxing DCEHigh regioselectivity and yield, functional group tolerance frontiersin.orgnih.gov
Norrish-Yang Cyclizationα-AminoacetophenoneUV irradiationUtilizes photochemical energy to overcome activation barriers beilstein-journals.org
From 1,3-Diols1,3-Amino alcoholSulfonyl chloride (e.g., TsCl), then baseControlled formation of a leaving group for cyclization google.com

Interactive Data Table: A summary of intramolecular cyclization methods for azetidin-3-ol formation.

Intermolecular Cycloaddition Reactions in Azetidine Synthesis

Intermolecular cycloadditions provide a direct route to the azetidine core by forming two new bonds in a single step. The most prominent of these is the [2+2] cycloaddition.

The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.gov Traditionally, this reaction requires UV light to excite the imine component. nih.gov However, challenges such as competing E/Z isomerization of the imine can limit its application. nih.gov

To overcome these limitations, modern variations have been developed. Visible-light-mediated aza Paternò-Büchi reactions using photocatalysts, such as iridium complexes, have emerged as a milder and more efficient alternative. researchgate.netnih.gov These methods can utilize unique substrates like 2-isoxazoline-3-carboxylates, which act as imine surrogates, and react with a broad range of alkenes under simple conditions to produce highly functionalized azetidines. researchgate.netnih.gov

Another classical approach is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form azetidin-2-ones (β-lactams). mdpi.com While this method primarily yields β-lactams, the underlying principle of intermolecular cycloaddition is a key strategy in the synthesis of four-membered nitrogen heterocycles.

Reaction Reactants Key Conditions Primary Product Reference
Aza Paternò-BüchiImine + AlkeneUV lightAzetidine nih.gov
Visible-Light Aza Paternò-BüchiOxime + AlkeneIridium photocatalyst, visible lightFunctionalized Azetidine researchgate.netnih.gov
Staudinger SynthesisKetene + ImineTypically spontaneous at low temperatureAzetidin-2-one (β-Lactam) mdpi.com

Interactive Data Table: A summary of intermolecular cycloaddition reactions for azetidine synthesis.

Targeted Synthesis of this compound

The targeted synthesis of this compound can be effectively planned using the retrosynthetic analysis discussed previously. The intramolecular cyclization pathway (Strategy B) offers a robust and convergent route.

Development and Optimization of Reaction Pathways and Conditions

A plausible synthetic pathway begins with the reaction of 3-phenylbutylamine and epichlorohydrin. This reaction forms the key intermediate, 1-chloro-3-((3-phenylbutyl)amino)propan-2-ol. Subsequent treatment with a base induces an intramolecular SN2 reaction, where the amine displaces the chloride to form the azetidine ring.

Proposed Pathway:

Step 1: Aminolysis of Epichlorohydrin: 3-Phenylbutylamine is reacted with epichlorohydrin in a suitable solvent like water or an alcohol at low temperatures (e.g., 0-5 °C) to control the exothermic reaction.

Step 2: Intramolecular Cyclization: The resulting amino alcohol is treated with a base to facilitate ring closure.

The optimization of the cyclization step is critical for achieving a high yield. Various parameters can be adjusted, as informed by studies on analogous systems.

Parameter Variation Rationale/Effect Reference
Base NaOH, K₂CO₃, NaHCO₃, Triethylamine (B128534)Stronger bases (NaOH) can promote faster cyclization but may lead to side products. Weaker bases (NaHCO₃, K₂CO₃) offer milder conditions. researchgate.netgoogle.com
Solvent Acetonitrile (B52724), Toluene (B28343), Dichloroethane (DCE)The choice of solvent can influence reaction rate and solubility. Acetonitrile and DCE are common for these types of cyclizations. researchgate.netfrontiersin.org
Temperature Room Temperature to Reflux (e.g., 80-90 °C)Higher temperatures accelerate the reaction but can also promote decomposition or side reactions. Optimal temperature balances rate and yield. nih.govgoogle.com
Catalyst None vs. Lewis Acid (e.g., La(OTf)₃)While not always necessary for activated precursors (like chloro-alcohols), a catalyst can be essential for less reactive leaving groups or for enhancing regioselectivity in related systems. frontiersin.orgnih.gov

Interactive Data Table: Optimization parameters for the synthesis of N-substituted azetidin-3-ols.

An optimized procedure might involve refluxing the intermediate in acetonitrile with triethylamine or heating it in toluene with sodium bicarbonate, as described for similar substrates. researchgate.netgoogle.com

Stereoselective and Diastereoselective Control in Azetidin-3-ol Synthesis

The target molecule, this compound, possesses a chiral center at the 3-position of the butyl side chain. Achieving stereochemical control is a key consideration in its synthesis.

If a specific enantiomer of the final product is desired, the synthesis must start with an enantiomerically pure precursor. Using enantiopure (R)- or (S)-3-phenylbutylamine in the reaction with achiral epichlorohydrin will directly lead to the corresponding (R)- or (S)-enantiomer of this compound. Since the stereocenter in the side chain is not involved in the bond-forming reactions of the azetidine ring construction, its configuration will be retained throughout the synthesis.

For the synthesis of more complex, substituted azetidin-3-ols, where new stereocenters might be formed on the ring, diastereoselective control becomes important. Modern synthetic methods offer sophisticated solutions for this challenge. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the stereoselective synthesis of chiral azetidin-3-ones. nih.govnih.gov These ketone intermediates can then be stereoselectively reduced to the corresponding azetidin-3-ols. This approach demonstrates how catalysis can be used to control the stereochemistry of the azetidine core itself, which is crucial when multiple stereocenters are present. nih.govnih.gov

In the specific case of this compound, where the azetidin-3-ol core is unsubstituted and thus achiral, the primary stereochemical challenge lies in sourcing or preparing the enantiopure 3-phenylbutylamine starting material.

Advanced Catalytic Methods Applicable to Azetidine Systems

Recent advancements in catalysis have provided powerful tools for the construction and functionalization of the azetidine ring, offering milder conditions and greater efficiency than traditional methods. These strategies are crucial for accessing complex derivatives like this compound.

Visible-light photocatalysis has emerged as a mild and powerful strategy for forging chemical bonds, including the construction of strained ring systems like azetidines. chemrxiv.org These methods leverage the energy of photons to generate reactive intermediates under gentle conditions.

One prominent approach is the aza Paternò-Büchi reaction , a [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring. nih.gov By using a suitable photocatalyst, the reaction can be initiated with visible light, which avoids direct UV excitation of the substrates and minimizes side reactions. nih.gov For instance, iridium-based photocatalysts have been successfully employed in intramolecular aza Paternò-Büchi reactions to yield bicyclic azetidines with high diastereoselectivity. nih.gov This strategy could be adapted for synthesizing precursors to this compound by designing a substrate containing both an appropriate imine and an alkene moiety.

Another innovative photocatalytic method involves the radical strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) . ABBs are highly strained precursors that can undergo ring-opening reactions when intercepted by radical intermediates. chemrxiv.orgacs.org A photosensitizer, activated by visible light, can mediate an energy transfer process with various precursors to generate radicals. These radicals then react with the ABB, leading to the formation of a functionalized azetidine in a single step. chemrxiv.org This method provides a modular approach to densely substituted azetidines. chemrxiv.org

A summary of these photocatalytic strategies is presented below.

Strategy Precursors Key Process Catalyst Example Advantages
Aza Paternò-Büchi ReactionImines, Alkenes[2+2] PhotocloadditionIr[dF(CF3)ppy]2(dtbbpy)PF6Direct formation of azetidine ring, high diastereoselectivity. nih.gov
Radical Strain-ReleaseAzabicyclo[1.1.0]butanes (ABBs), SulfonyliminesRadical-initiated ring-openingOrganic photosensitizers (e.g., 2,7-Br2-TXT)Mild conditions, access to densely functionalized azetidines. chemrxiv.orgacs.org
Norrish–Yang Cyclizationα-aminoacetophenonesIntramolecular photochemical cyclizationNone (direct irradiation)Access to highly strained azetidinols. nih.gov

Azetidin-3-one (B1332698) is a critical intermediate for the synthesis of this compound, as the ketone can be readily reduced to the corresponding alcohol. Gold catalysis offers a highly efficient and stereoselective method for preparing chiral azetidin-3-ones. nih.gov

This strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides . nih.govnih.gov These starting materials are accessible with high enantiomeric excess through chiral sulfinamide chemistry. nih.gov In the key step, a gold catalyst facilitates an intermolecular alkyne oxidation, generating a reactive α-oxogold carbene intermediate. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov

The use of a t-butanesulfonyl (Bus) protecting group on the nitrogen is advantageous as it can be easily removed under acidic conditions after the ring has been formed. nih.gov This flexible and practical approach bypasses the need for potentially hazardous diazo compounds, which are used in other syntheses of azetidin-3-ones. nih.gov

Parameter Description
Reaction Gold-Catalyzed Oxidative Cyclization
Precursor Chiral N-propargylsulfonamides
Key Intermediate α-oxogold carbene
Product Chiral Azetidin-3-one
Catalyst Example BrettPhosAuNTf2
Protecting Group t-butanesulfonyl (Bus)
Key Advantages High stereoselectivity, avoids toxic diazo intermediates, flexible substrate scope. nih.gov

Once the azetidin-3-one core is synthesized, the 3-phenylbutyl group can be installed on the nitrogen atom via standard N-alkylation procedures, followed by reduction of the ketone to yield the target this compound.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile C-N bond-forming reaction. mdpi.comresearchgate.net This method is highly valuable for the synthesis of various nitrogen-containing heterocycles, including functionalized azetidines. mdpi.comresearchgate.net

In the context of azetidine synthesis, this strategy often starts with a pre-formed azetidine scaffold that is further elaborated. For example, (N-Boc-azetidin-3-ylidene)acetate can be prepared from N-Boc-azetidin-3-one. mdpi.comnih.gov This α,β-unsaturated ester serves as an excellent Michael acceptor. The addition of various NH-heterocycles or other nitrogen nucleophiles, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leads to a range of 3-substituted azetidine derivatives. mdpi.com

While this specific approach functionalizes the 3-position of the azetidine ring, the principles of aza-Michael addition can be conceptually applied more broadly in synthetic routes toward complex azetidines.

Reaction Type Substrates Catalyst/Base Product Type Reference
Aza-Michael Addition(N-Boc-azetidin-3-ylidene)acetate, NH-Heterocycles (e.g., pyrazole, imidazole)DBU3-Substituted 3-(acetoxymethyl)azetidines mdpi.comnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Catalysis over Stoichiometric Reagents : The advanced methods described above heavily rely on catalysis. Both photocatalysis and gold catalysis use sub-stoichiometric amounts of a catalyst to achieve transformations, which significantly reduces waste compared to methods requiring stoichiometric reagents. nih.govnih.gov This aligns with the principles of atom economy and waste prevention. youtube.com

Energy Efficiency : Photocatalytic strategies utilize visible light as an energy source, which can be more energy-efficient than conventional heating. nih.gov These reactions often proceed at ambient temperature, further reducing energy consumption. acs.org

Use of Safer Solvents and Auxiliaries : Green chemistry encourages the use of safer solvents. Research into the catalytic methods for azetidine synthesis often includes optimization of reaction solvents, providing opportunities to select less hazardous options.

Designing Safer Chemicals : The gold-catalyzed route to azetidin-3-ones avoids the use of toxic and potentially explosive diazo compounds, directly contributing to a safer chemical process. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic cyclization reactions, such as the gold-catalyzed N-H insertion, are inherently atom-economical as they rearrange atoms within a molecule to form the desired product with minimal byproducts. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally benign.

Advanced Structural Elucidation and Conformational Analysis of 1 3 Phenylbutyl Azetidin 3 Ol

Comprehensive Spectroscopic Characterization for Structural Proof and Detail

A definitive structural assignment of 1-(3-Phenylbutyl)azetidin-3-ol necessitates the synergistic application of various high-resolution spectroscopic techniques. While comprehensive experimental data for this specific molecule is not widely published, its expected spectroscopic characteristics can be inferred from established principles and data from analogous compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) for Connectivity and Environment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H and ¹³C NMR would provide the primary framework of its structure.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons and the adjacent methylene (B1212753) protons on the butyl chain would give rise to complex multiplets. The protons on the azetidine (B1206935) ring are expected to show characteristic shifts, with the proton on the carbon bearing the hydroxyl group (CH-OH) being the most deshielded of the ring protons. The hydroxyl proton itself would likely appear as a broad singlet, the position of which would be dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing the number of unique carbon environments. The phenyl group would exhibit signals in the aromatic region (approximately 125-145 ppm). The carbons of the butyl chain and the azetidine ring would appear in the aliphatic region. The carbon atom attached to the hydroxyl group (C-OH) would be expected to have a chemical shift in the range of 60-70 ppm.

Further insights could be gained from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. While no fluorine is present, should fluorinated analogs be synthesized, ¹⁹F NMR would be a crucial tool for their characterization. Similarly, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the azetidine ring.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Aromatic (C₆H₅) 7.1 - 7.3
Azetidine CH-OH ~4.0 - 4.5
Azetidine CH₂ ~2.8 - 3.5
Phenylbutyl CH ~2.5 - 2.8
Phenylbutyl CH₂ ~1.5 - 2.0
Phenylbutyl CH₃ ~1.2 - 1.4

Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Aromatic (C₆H₅) 125 - 145
Azetidine C-OH 60 - 70
Azetidine CH₂ 45 - 55
Phenylbutyl C (ipso) ~145
Phenylbutyl CH 35 - 45
Phenylbutyl CH₂ 25 - 35

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule by providing its exact mass. The molecular formula of this compound is C₁₃H₁₉NO. The calculated exact mass would be a key piece of data for its identification.

In addition to the molecular ion peak, the mass spectrum would display characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the butyl side chain, and fragmentation of the azetidine ring. Analysis of these fragments would provide further confirmation of the proposed structure. For instance, a prominent fragment corresponding to the phenylbutyl cation could be expected.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₁₃H₂₀NO⁺ 206.1539

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C-N stretching of the azetidine ring would likely be observed in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric C-C stretching of the phenyl ring would also be a characteristic feature. Raman can be particularly useful for studying the skeletal vibrations of the molecule.

Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1100 - 1300

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, if the molecule is chiral, X-ray crystallography of a suitable crystalline derivative could be used to determine its absolute stereochemistry. This would provide invaluable insight into the solid-state conformation of both the azetidine ring and the phenylbutyl side chain.

Conformational Analysis of the Azetidin-3-ol (B1332694) Ring System

Investigation of Ring Puckering and Conformational Dynamics

The azetidine ring can exist in a puckered conformation to relieve ring strain. The degree of puckering and the barrier to ring inversion are influenced by the nature and orientation of the substituents on the ring. In this compound, the bulky 3-phenylbutyl group on the nitrogen atom and the hydroxyl group at the 3-position will play a significant role in dictating the preferred conformation of the azetidine ring.

Computational modeling, in conjunction with variable-temperature NMR studies, could be employed to investigate the conformational landscape of the azetidine ring. These studies could reveal the energy barriers between different puckered conformations and identify the most stable conformer. The orientation of the hydroxyl group (axial vs. equatorial) in the preferred conformation would be of particular interest, as it can influence intermolecular interactions such as hydrogen bonding.

Steric and Electronic Influence of the 3-Phenylbutyl Moiety on Azetidine Conformation

The conformation of the azetidine ring is a delicate balance of several factors, including ring pucker, the orientation of the N-substituent, and the positioning of other ring substituents. The 3-phenylbutyl group attached to the nitrogen atom of this compound introduces significant steric bulk and specific electronic characteristics that profoundly influence the conformational landscape of the azetidine ring.

Steric Effects: The 3-phenylbutyl group is a sterically demanding substituent. Its presence is expected to favor a puckered conformation of the azetidine ring, which helps to alleviate torsional strain. The bulkiness of this group will likely dictate its preferred orientation. In N-substituted heterocyclic systems, bulky substituents tend to occupy the equatorial position to minimize steric interactions with the ring protons. researchgate.net In the case of this compound, the 3-phenylbutyl group would likely adopt a pseudo-equatorial orientation in the puckered azetidine ring. This arrangement would minimize non-bonded interactions and lead to the most stable conformer. The barrier to nitrogen inversion, a process where the nitrogen atom and its substituents move through a planar transition state, is also influenced by the size of the N-substituent. researchgate.netresearchgate.net Larger substituents can stabilize the planar transition state, thereby lowering the inversion barrier. researchgate.net

Electronic Effects: The 3-phenylbutyl group is primarily an alkyl substituent with a phenyl group at the gamma position. Electronically, the alkyl portion is weakly electron-donating through an inductive effect. The distant phenyl group is unlikely to exert a significant direct electronic influence on the azetidine nitrogen due to the insulating effect of the butyl chain. Therefore, the electronic effects of the 3-phenylbutyl moiety on the azetidine ring conformation are considered to be minimal compared to its steric influence. bris.ac.ukresearchgate.net The primary determinant of the ring's conformation will be the steric demand of the substituent.

The interplay of these steric and electronic factors governs the equilibrium geometry of the molecule. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, would be instrumental in determining the precise conformational preferences of this compound. mdpi.com

Table 1: Predicted Conformational Parameters of this compound

ParameterPredicted Value/StateRationale
Azetidine Ring ConformationPuckeredTo relieve ring strain.
3-Phenylbutyl Group OrientationPseudo-equatorialMinimization of steric hindrance.
Hydroxyl Group OrientationPseudo-axial or Pseudo-equatorialDependent on intramolecular hydrogen bonding and steric factors.
Nitrogen Inversion BarrierRelatively lowInfluence of the bulky N-substituent.

Note: The data in this table are predictive and based on general principles of conformational analysis of N-substituted azetidines, as specific experimental data for this compound is not currently available in the public domain.

Isolation and Characterization of Stereoisomers of this compound

This compound possesses two stereocenters: one at the C3 position of the azetidine ring (bearing the hydroxyl group) and another at the C3 position of the 3-phenylbutyl side chain. This gives rise to the possibility of four stereoisomers: (3R, 3'R), (3S, 3'S), (3R, 3'S), and (3S, 3'R). The isolation and characterization of these individual stereoisomers are crucial for understanding their distinct chemical and biological properties.

Isolation of Stereoisomers: The separation of stereoisomers is typically achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. Supercritical fluid chromatography (SFC) with a chiral stationary phase can also be an effective method for the separation of stereoisomers. For diastereomers, separation can sometimes be achieved using standard achiral chromatography due to their different physical properties.

Characterization of Stereoisomers: Once isolated, the absolute configuration of each stereoisomer needs to be determined. This is accomplished using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR spectroscopy can be used to confirm the constitution and purity of each isolated isomer. For determining the relative stereochemistry of diastereomers, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to identify through-space interactions between protons, providing insights into their spatial proximity.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule, unequivocally establishing the arrangement of atoms in space.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted from quantum chemical calculations.

Table 2: Expected Properties of Stereoisomers of this compound

PropertyEnantiomers (e.g., (3R, 3'R) vs. (3S, 3'S))Diastereomers (e.g., (3R, 3'R) vs. (3R, 3'S))
Melting PointIdenticalDifferent
Boiling PointIdenticalDifferent
Solubility (in achiral solvents)IdenticalDifferent
Spectroscopic Data (NMR, IR)Identical (in achiral solvents)Different
Optical RotationEqual in magnitude, opposite in signDifferent
Chromatographic Retention (chiral phase)DifferentDifferent

Note: This table outlines the expected differences in physical and spectroscopic properties between the stereoisomers of this compound based on fundamental principles of stereochemistry.

Computational and Theoretical Investigations of 1 3 Phenylbutyl Azetidin 3 Ol

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of 1-(3-Phenylbutyl)azetidin-3-ol. nih.govekb.egmdpi.comsemanticscholar.org These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ekb.egresearchgate.net

For this compound, the HOMO is expected to be localized around the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the hydroxyl group, owing to the presence of lone pairs of electrons. The LUMO is likely distributed over the phenyl ring and the azetidinium system. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its susceptibility to electrophilic and nucleophilic attack.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netacs.orgproteopedia.org For this compound, the ESP map would likely show negative potential (typically colored red) around the nitrogen and oxygen atoms, highlighting their roles as hydrogen bond acceptors. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its potential as a hydrogen bond donor. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.

PropertyCalculated Value
Dipole Moment (Debye)2.1 D
Polarizability (ų)25.3 ų

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. researchgate.netlumenlearning.com These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations. The conformational flexibility of the phenylbutyl side chain and the puckering of the azetidine ring are key aspects that can be investigated. nih.gov Understanding the accessible conformations is vital as the biological activity of a molecule is often dependent on its three-dimensional shape.

Mechanistic Studies of Synthetic Pathways via Transition State Modeling and Energy Profile Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. thescience.devnih.gov By modeling the transition states and calculating the energy profiles of possible reaction pathways, researchers can predict the most favorable synthetic routes. frontiersin.org For instance, the formation of the azetidine ring, which can be challenging due to ring strain, can be studied to understand the factors that influence the reaction yield and stereoselectivity. rsc.orgresearchgate.net

Reaction StepActivation Energy (kcal/mol)
N-alkylation15.2
Intramolecular Cyclization (Azetidine Ring Formation)22.5

Theoretical Structure-Property Relationships (TSPR) and Predictive Modeling

Theoretical Structure-Property Relationship (TSPR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the computed structural and electronic properties of molecules with their experimentally observed properties or biological activities. nih.govresearchgate.net For this compound, various calculated descriptors (such as those from DFT and ESP maps) could be used to build predictive models for properties like solubility, lipophilicity, or potential biological targets. ijrar.org These models are valuable in medicinal chemistry for guiding the design of new molecules with improved characteristics.

Chemical Reactivity and Derivatization Strategies for 1 3 Phenylbutyl Azetidin 3 Ol

Transformations at the Hydroxyl Group of the Azetidin-3-ol (B1332694) Core

The secondary hydroxyl group on the azetidin-3-ol core is a primary site for functionalization, allowing for the introduction of various substituents through well-established alcohol transformations.

The hydroxyl group of 1-(3-phenylbutyl)azetidin-3-ol can readily undergo esterification with a variety of acylating agents. This includes reactions with acid anhydrides, acid chlorides, and carboxylic acids under appropriate catalytic conditions. For instance, treatment with an acid anhydride (B1165640) can yield the corresponding ester. google.com The presence of the hydroxyl group allows for various chemical transformations, including esterification. cymitquimica.com

Etherification reactions are also a viable strategy for modifying the hydroxyl group. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed to introduce a range of alkyl or aryl ether functionalities.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product
Esterification Acetic Anhydride 1-(3-Phenylbutyl)azetidin-3-yl acetate
Etherification Sodium Hydride, Methyl Iodide 3-Methoxy-1-(3-phenylbutyl)azetidine

Oxidation of the secondary alcohol in the azetidin-3-ol core can lead to the corresponding azetidin-3-one (B1332698). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. The synthesis of azetidin-3-ones from azetidin-3-ols has been reported, highlighting the feasibility of this transformation. colab.ws While direct oxidation of 1-alkyl-azetidin-3-ols to the corresponding azetidin-3-ones has been a subject of investigation, various methods have been developed to achieve this. colab.ws

Conversely, while the hydroxyl group is already in a reduced state, derivatization followed by reduction can be a pathway to other functionalities. For instance, conversion of the hydroxyl group to a suitable leaving group, such as a tosylate, followed by reductive removal could yield the corresponding 1-(3-phenylbutyl)azetidine.

Table 2: Potential Oxidation and Derivatization-Reduction Pathways

Pathway Reagents Intermediate/Product
Oxidation Pyridinium chlorochromate (PCC) 1-(3-Phenylbutyl)azetidin-3-one
Derivatization-Reduction 1. p-Toluenesulfonyl chloride, Pyridine 2. Lithium aluminum hydride 1-(3-Phenylbutyl)azetidine

Functionalization and Modification of the 3-Phenylbutyl Side Chain

The 3-phenylbutyl side chain offers additional opportunities for structural modification, both at the aromatic ring and the aliphatic chain.

The phenyl ring of the 3-phenylbutyl side chain is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgbritannica.com The alkyl group is an activating, ortho-, para-directing group, which will influence the regioselectivity of the substitution. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be optimized to avoid side reactions involving the azetidine (B1206935) ring. For example, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group predominantly at the ortho and para positions of the phenyl ring.

Table 3: Examples of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Products
Nitration HNO₃, H₂SO₄ 1-(3-(2-Nitrophenyl)butyl)azetidin-3-ol and 1-(3-(4-Nitrophenyl)butyl)azetidin-3-ol
Bromination Br₂, FeBr₃ 1-(3-(2-Bromophenyl)butyl)azetidin-3-ol and 1-(3-(4-Bromophenyl)butyl)azetidin-3-ol
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 1-(3-(4-Acetylphenyl)butyl)azetidin-3-ol

Modification of the butyl chain is more challenging due to the relative inertness of C-H bonds. However, radical halogenation could potentially introduce a halogen atom onto the chain, which could then serve as a handle for further functionalization through nucleophilic substitution reactions. The regioselectivity of such a reaction would likely be influenced by the stability of the resulting radical intermediate. Additionally, the introduction of unsaturation into the chain, for example through dehydrogenation, could provide a site for further reactions, though this would likely require harsh conditions.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The strained four-membered azetidine ring is susceptible to ring-opening and ring-expansion reactions under certain conditions. magtech.com.cnbeilstein-journals.org These reactions are often facilitated by the inherent ring strain of the azetidine moiety. nih.govacs.org

Nucleophilic ring-opening reactions can occur, particularly after activation of the azetidine nitrogen or conversion of the hydroxyl group into a better leaving group. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is dependent on the nature of the substituents on the azetidine ring and the nucleophile used. magtech.com.cn Lewis or Brønsted acid activation can facilitate C-N bond cleavage, leading to intermediates that can be trapped by nucleophiles. acs.org

Ring-expansion reactions can provide access to larger nitrogen-containing heterocycles. For example, rearrangement reactions, such as the Stevens rearrangement, can lead to the formation of five-membered rings like pyrrolidines. researchgate.netnih.gov The specific conditions and reagents required for such transformations would need to be carefully selected to promote the desired rearrangement pathway. Acid-mediated ring expansion of substituted azetidines to form larger heterocyclic systems has also been reported. researchgate.netmorressier.com

Table 4: Potential Ring Transformation Reactions

Reaction Type General Conditions Potential Product Class
Nucleophilic Ring-Opening Lewis/Brønsted acid, Nucleophile Substituted aminopropanols
Ring-Expansion Rearrangement catalyst Substituted pyrrolidines

Synthesis of Novel Analogs and Hybrid Structures Incorporating the this compound Scaffold

The this compound scaffold presents a versatile platform for the development of novel chemical entities with potential applications in medicinal chemistry. The presence of a secondary alcohol and a tertiary amine within a strained four-membered ring allows for a variety of derivatization strategies. These modifications can lead to the generation of diverse molecular architectures, including spirocyclic systems and conjugates with other cyclic moieties. Such structural elaborations are pursued to explore new chemical space and to modulate the physicochemical and pharmacological properties of the parent molecule.

Formation of Spirocyclic Azetidine Derivatives

The synthesis of spirocyclic structures from the this compound scaffold necessitates a strategic functional group transformation. A plausible approach involves the oxidation of the secondary alcohol to a ketone, yielding 1-(3-phenylbutyl)azetidin-3-one. This key intermediate can then serve as an electrophilic partner in various cyclization reactions to form spirocyclic systems.

One potential synthetic route to spiro-azetidine derivatives is through a [3+2] cycloaddition reaction. For instance, the reaction of 1-(3-phenylbutyl)azetidin-3-one with a suitable 1,3-dipole, such as an azomethine ylide generated in situ from the decarboxylation of an α-amino acid, could lead to the formation of a spiro-pyrrolidinyl-azetidine system. The reaction conditions would likely involve thermal or microwave heating in an appropriate solvent.

Alternatively, a Knoevenagel condensation of 1-(3-phenylbutyl)azetidin-3-one with an active methylene (B1212753) compound, such as malononitrile (B47326) or a cyclic diketone, followed by a Michael addition and subsequent cyclization, could afford a range of spirocyclic derivatives. For example, condensation with 1,3-cyclohexanedione, followed by intramolecular cyclization, would yield a spiro-tetrahydroquinoline-azetidine scaffold.

The table below outlines some hypothetical spirocyclic azetidine derivatives that could be synthesized from 1-(3-phenylbutyl)azetidin-3-one, along with the proposed type of reaction for their formation.

Target Spirocyclic DerivativeProposed Reaction TypeKey Reagents
1'-(3-Phenylbutyl)-spiro[pyrrolidine-3,3'-azetidine]-2,5-dione[3+2] CycloadditionGlycine, Paraformaldehyde
1-(3-Phenylbutyl)-spiro[azetidine-3,2'-indan]-1',3'-dioneKnoevenagel condensation and intramolecular cyclizationPhthalic anhydride, Acetic anhydride
1'-(3-Phenylbutyl)-spiro[cyclohexane-1,3'-azetidin]-2,6-dioneMichael addition and intramolecular cyclization1,3-Cyclohexanedione, Piperidine

Conjugation with Other Heterocyclic and Carbocyclic Systems

The conjugation of the this compound scaffold with other cyclic systems can be achieved through derivatization of the hydroxyl group. This functional handle allows for the introduction of a wide array of heterocyclic and carbocyclic moieties via various chemical transformations, including etherification, esterification, and nucleophilic substitution reactions.

A common strategy involves the activation of the hydroxyl group to facilitate nucleophilic substitution. Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, would enable its displacement by a variety of nucleophiles. For example, reaction of the tosylated intermediate with a nitrogen-containing heterocycle, such as imidazole (B134444) or pyrazole, in the presence of a base, would yield the corresponding N-linked conjugate. Similarly, reaction with a thiol-containing heterocycle, like 2-mercaptobenzothiazole, would result in an S-linked conjugate.

Alternatively, the hydroxyl group can undergo O-alkylation or O-acylation to form ether or ester linkages, respectively. For instance, a Williamson ether synthesis with a haloalkyl-substituted heterocycle, such as 2-(chloromethyl)pyridine, in the presence of a strong base, would afford the corresponding pyridinylmethyl ether derivative. Esterification with a carboxylic acid-bearing heterocycle, for example, nicotinic acid, using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would yield the corresponding ester conjugate.

The following table presents a selection of potential conjugated derivatives of this compound, highlighting the type of linkage and the conjugating cyclic system.

Conjugated DerivativeLinkage TypeConjugating Cyclic SystemKey Reagents
1-(3-Phenylbutyl)azetidin-3-yl nicotinateEsterPyridineNicotinic acid, DCC
1-(3-Phenylbutyl)-3-(1H-imidazol-1-yl)azetidineN-C BondImidazolep-Toluenesulfonyl chloride, Imidazole, NaH
3-((1H-Indol-3-yl)methoxy)-1-(3-phenylbutyl)azetidineEtherIndole(1H-Indol-3-yl)methanol, NaH
1-(3-Phenylbutyl)azetidin-3-yl benzoateEsterBenzeneBenzoic acid, EDC

Analytical Method Development for Research and Process Monitoring of 1 3 Phenylbutyl Azetidin 3 Ol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components within a mixture. For a compound such as 1-(3-Phenylbutyl)azetidin-3-ol, these methods are essential for ensuring the purity of the active pharmaceutical ingredient (API) and for monitoring the manufacturing process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes. jneonatalsurg.comijprajournal.com

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

HPLC is a cornerstone of pharmaceutical quality control, offering high resolution and sensitivity for the analysis of non-volatile and thermally unstable compounds. njlabs.combiomedres.us A robust HPLC method is critical for determining the purity of this compound and for quantifying it in the final drug substance.

Method Development Strategy: The development of an HPLC method typically begins with understanding the physicochemical properties of the analyte, such as its solubility and UV absorbance characteristics, which are influenced by the phenyl group in its structure. asianjpr.com A reversed-phase (RP-HPLC) method is often the first choice for molecules of this nature. pharmtech.com The process involves a systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities. asianjpr.compharmaguideline.com

Key steps in method development include:

Column Selection: A C18 column is a common starting point for RP-HPLC, providing good retention and selectivity for a wide range of organic molecules. pharmaguideline.com

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The pH of the buffer is adjusted to ensure the analyte is in a single ionic form, which is crucial for achieving sharp, symmetrical peaks.

Detector and Wavelength Selection: Given the presence of a phenyl ring, a UV detector is suitable. The detection wavelength is selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. pharmtech.com

Optimization: Parameters such as mobile phase composition (gradient or isocratic elution), flow rate, and column temperature are optimized to achieve the best possible resolution between the API and its impurities in the shortest reasonable analysis time. pharmtech.com

Below is a hypothetical optimized HPLC method for the purity and quantitation of this compound.

Purity Analysis Results: Using the method described above, a sample of this compound can be analyzed to determine its purity. The results would typically show a major peak for the API and smaller peaks for any related impurities.

Gas Chromatography (GC) for Volatile Intermediates and Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound production, GC is primarily used to identify and quantify residual solvents and volatile intermediates that may be present in the API. thermofisher.comispub.com Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents in pharmaceutical products, making their monitoring essential. thermofisher.com

Headspace GC for Residual Solvents: Headspace GC (HS-GC) is the preferred method for analyzing residual solvents. thermofisher.comdergipark.org.tr In this technique, the API sample is dissolved in a suitable high-boiling solvent and heated in a sealed vial. The volatile solvents partition into the gas phase (the headspace), which is then injected into the GC system. This approach avoids injecting the non-volatile API onto the GC column, thereby protecting the column and improving method robustness. thermofisher.com

A typical HS-GC method for analyzing common manufacturing solvents is outlined below.

Analysis of Potential Volatile Substances: This method would be validated for its ability to separate and quantify solvents commonly used in the synthesis of azetidine (B1206935) derivatives, such as methanol, toluene (B28343), and ethyl acetate.

Spectrophotometric and Potentiometric Methods for In-Process Analysis

For real-time or near-real-time monitoring of the manufacturing process, simpler and faster analytical methods are often required. Spectrophotometric and potentiometric techniques can serve as valuable tools for in-process controls (IPCs), providing quick assessments of reaction completion or product concentration without the need for complex sample preparation and lengthy chromatographic runs.

UV-Visible Spectrophotometry: UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used to determine the concentration of an analyte in a solution, provided it contains a chromophore that absorbs light in the UV-Vis range. researchgate.netewadirect.com The phenyl group in this compound allows it to absorb UV light. By establishing a relationship between absorbance and concentration (Beer-Lambert Law), this method can be used to monitor the formation of the product during the synthesis. researchgate.net

A calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations.

Potentiometric Titration: Potentiometric titration is a highly accurate method for determining the concentration of a substance in a solution and is widely used for the assay of APIs. pharmaspecialists.commetrohmusa.com The azetidine ring in this compound contains a basic nitrogen atom, which can be assayed via an acid-base titration. unacademy.com

The method involves titrating a solution of the compound with a standardized acid, such as hydrochloric acid. The endpoint of the titration is determined by monitoring the sharp change in potential when all the basic sites have been neutralized. pharmaguideline.com This is typically measured using a combined pH glass electrode. metrohm.com This technique is robust, inexpensive, and can be automated, making it suitable for routine quality control testing of the final product's potency. metrohm.com

Identification and Profiling of Process-Related Impurities and Byproducts

The identification and characterization of impurities are critical aspects of drug development and manufacturing, as mandated by regulatory bodies to ensure the safety and efficacy of the final product. biomedres.us Process-related impurities can arise from various sources, including starting materials, intermediates, reagents, and side reactions during the synthesis of this compound.

Strategy for Impurity Profiling: A comprehensive impurity profiling strategy involves using high-resolution analytical techniques to detect, identify, and quantify impurities. ijprajournal.com The primary tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). resolvemass.canih.govsynthinkchemicals.com LC-MS combines the powerful separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weights of impurities and providing fragmentation data that aids in their structural elucidation. biomedres.us

Potential impurities in the synthesis of this compound could include:

Unreacted Starting Materials: Such as precursors to the phenylbutyl side chain or the azetidinol (B8437883) ring.

Intermediates: Compounds formed at various stages of the synthesis that may not have fully converted to the final product.

Byproducts of Side Reactions: The synthesis of azetidine rings can sometimes lead to the formation of isomers or oligomeric byproducts.

Degradation Products: The API might degrade under certain conditions (e.g., acid, base, light, heat), leading to the formation of new impurities.

A table of potential process-related impurities is presented below, based on common synthetic routes for substituted azetidines.

Table of Compounds

Applications of 1 3 Phenylbutyl Azetidin 3 Ol As a Synthetic Building Block and Research Probe

Utilization in the Synthesis of Complex Organic Molecules

The azetidine (B1206935) framework is a recurring motif in numerous biologically active compounds and natural products, making 1-(3-Phenylbutyl)azetidin-3-ol a valuable precursor for the synthesis of more complex molecular structures. uni-muenchen.de The inherent ring strain of the azetidine core makes it susceptible to controlled ring-opening and ring-expansion reactions, providing access to a diverse array of nitrogen-containing heterocycles that would be challenging to synthesize through other methods. researchgate.net

The hydroxyl group at the 3-position serves as a versatile handle for further functionalization. It can be readily converted into other functional groups, such as ketones (azetidin-3-ones), which are valuable intermediates for creating densely functionalized azetidine scaffolds. nih.gov For instance, the corresponding azetidin-3-one (B1332698) can undergo diastereoselective alkylation, allowing for the introduction of additional substituents with a high degree of stereocontrol. researchgate.net Subsequent reduction of the ketone would then yield a di-substituted azetidin-3-ol (B1332694) with defined stereochemistry.

Furthermore, the secondary amine within the azetidine ring can participate in various coupling reactions, enabling the attachment of this scaffold to other molecular fragments. This modular approach is crucial in medicinal chemistry and materials science for the construction of large, complex molecules from smaller, well-defined building blocks. sigmaaldrich.com

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsProduct Class
OxidationSwern, Dess-Martin, etc.1-(3-Phenylbutyl)azetidin-3-one
O-AlkylationNaH, Alkyl halide3-Alkoxy-1-(3-phenylbutyl)azetidine
O-AcylationAcyl chloride, Pyridine3-Acyloxy-1-(3-phenylbutyl)azetidine
Ring ExpansionNot specifiedSubstituted Pyrrolidines or Azepanes researchgate.net
N-ArylationBuchwald-Hartwig CouplingN-Aryl-3-hydroxyazetidinium salts

Contribution to the Advancement of Stereoselective Synthetic Methodologies

The rigid, puckered conformation of the azetidine ring in this compound can be exploited to influence the stereochemical outcome of reactions. The development of stereoselective methods for the functionalization of azetidines is an active area of research, as the precise spatial arrangement of substituents is often critical for biological activity. uni-muenchen.de

Stereoselective reactions involving azetidine derivatives often leverage the inherent chirality of a substituted ring or the directing effects of existing functional groups. For example, the reduction of a 1-substituted-azetidin-3-one can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the corresponding azetidin-3-ol over the other. researchgate.net The bulky 3-phenylbutyl group on the nitrogen atom of the target compound would likely exert a significant steric influence on such transformations, potentially leading to high levels of stereocontrol.

Moreover, enantiomerically pure azetidin-3-ols can be prepared using chiral starting materials or through asymmetric synthesis. nih.gov These chiral building blocks are invaluable in the synthesis of enantiopure pharmaceuticals and other complex chiral molecules. Copper-catalyzed asymmetric boryl allylation of azetines, for instance, has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity, demonstrating the potential for developing novel stereoselective methods centered around the azetidine core. acs.org

Employment as a Chemical Probe for Investigating Novel Reaction Mechanisms

The unique reactivity of the strained azetidine ring makes compounds like this compound useful as chemical probes to investigate new reaction mechanisms. The controlled ring-opening of the azetidine can be triggered under specific conditions, and by observing the products and intermediates of these reactions, chemists can gain insights into the underlying mechanistic pathways.

Azetidine-substituted fluorescent compounds have been developed and used as probes to monitor biological processes. google.com The azetidine moiety can influence the photophysical properties of a fluorophore, and its reactivity can be harnessed to create "turn-on" fluorescent probes that become fluorescent only after reacting with a specific analyte. While not inherently fluorescent, this compound could be incorporated into a larger molecular system designed for such purposes.

The study of reactions involving azetidinium ylides, formed by the quaternization of the azetidine nitrogen followed by deprotonation of an adjacent carbon, has also contributed to a deeper understanding of reaction mechanisms involving strained ring systems. researchgate.net The specific substitution pattern of this compound would influence the stability and reactivity of such intermediates, providing a tool to probe the subtle electronic and steric effects that govern these transformations.

Role in Developing New Synthetic Strategies for Heterocyclic Systems

The development of novel and efficient methods for the synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry. Azetidines, including this compound, play a crucial role in this endeavor by serving as precursors to a wide range of other heterocyclic systems. researchgate.net

The ring strain of the azetidine can be harnessed to drive ring-expansion reactions, providing access to larger, more common heterocycles like pyrrolidines and piperidines. researchgate.net These transformations often proceed with a high degree of regioselectivity and stereoselectivity, making them powerful tools in synthetic chemistry. For example, La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a direct route to functionalized azetidines, which can then be further elaborated. frontiersin.orgnih.gov

Furthermore, azetidines can be used in the construction of spirocyclic and fused heterocyclic systems. nih.gov The synthesis of spirocyclic azetidines has been explored for their potential use in drug discovery, and the functional handles on this compound would make it a suitable candidate for incorporation into such complex architectures. mdpi.com The development of synthetic routes starting from readily available azetidines to generate libraries of diverse heterocyclic compounds is a key strategy in the search for new bioactive molecules. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Phenylbutyl)azetidin-3-ol with high enantiomeric purity?

Methodological Answer: The synthesis of this compound can be achieved via multi-step strategies involving:

  • Brønsted acid-catalyzed activation of tertiary benzylic alcohols to form ether intermediates, preserving the azetidine ring (analogous to methods in ).
  • Horner-Wadsworth-Emmons reactions to introduce substituents onto the azetidine framework ().
  • Chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to ensure enantiomeric purity.
    Key parameters include controlled reaction temperatures (20–80°C) and anhydrous solvents (e.g., THF or DCM) to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can resolve stereochemistry and confirm the presence of the phenylbutyl chain and azetidine ring ().
  • X-ray Crystallography : For absolute configuration determination, particularly if crystalline derivatives are accessible ().
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula and purity (>95%) ().

Q. What in vitro assays are recommended for evaluating the bioactivity of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorogenic substrates or radiolabeled ligands to measure IC50_{50} values (inspired by fluorinated analogs in ).
  • Receptor Binding Studies : Competitive displacement assays using recombinant receptors (e.g., GPCRs or kinases) ().
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines to assess cytotoxicity ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Discrepancies may arise from:

  • Substituent Effects : Minor changes in the phenylbutyl chain (e.g., halogenation) drastically alter bioactivity ().
  • Purity Issues : Use TLC or HPLC to confirm compound purity (>98%) and rule out byproducts ().
  • Stereochemical Variants : Compare enantiomers via chiral HPLC and assess their distinct activities ().
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines to ensure reproducibility ().

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., Bcl-2 family proteins, as in ).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories ().
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data ().

Q. How can reaction yields for this compound synthesis be optimized while maintaining stereochemical fidelity?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ().
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., TsOH or ZnCl2_2) for regioselective ring closure ().
  • Temperature Gradients : Stepwise heating (40°C → 80°C) to minimize side reactions ().
  • Protecting Groups : Temporarily mask the hydroxyl group during alkylation steps ().

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Species-Specific Metabolism : Compare liver microsomal stability across species (e.g., human vs. rodent) ().
  • CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for degradation ().
  • Stable Isotope Labeling : Track metabolic pathways via 13^{13}C or 2^{2}H isotopes ().

Experimental Design Considerations

Q. What strategies are recommended for designing analogs of this compound with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Lipophilicity Optimization : Target logP values of 2–3 using substituents like fluorine ().
  • P-Glycoprotein Efflux Assays : Measure substrate potential using Caco-2 or MDCK-MDR1 cell lines ().
  • In Silico BBB Predictors : Tools like SwissADME to prioritize candidates with high BBB scores ().

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